2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine
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Overview
Description
2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine group, a bromine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyridine ring is then functionalized with a bromine atom and a trifluoromethyl group through a series of reactions, including halogenation and trifluoromethylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and the trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine
- 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
Uniqueness
2-(Azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine is unique due to the presence of the bromine atom, which can be selectively substituted or used in coupling reactions to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C9H8BrF3N2 |
---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-bromo-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8BrF3N2/c10-6-1-7(9(11,12)13)8(15-4-6)5-2-14-3-5/h1,4-5,14H,2-3H2 |
InChI Key |
RZXNSBXSRULYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=N2)Br)C(F)(F)F |
Origin of Product |
United States |
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